tert-Butylmethoxyphenylsilyl Bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

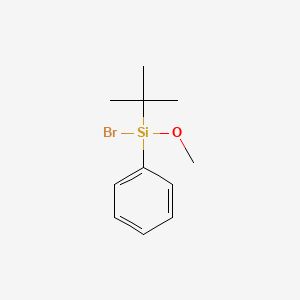

Structure

3D Structure

Properties

IUPAC Name |

bromo-tert-butyl-methoxy-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrOSi/c1-11(2,3)14(12,13-4)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLZSQFWJXUJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407927 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94124-39-7 | |

| Record name | tert-Butylmethoxyphenylsilyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromo-tert-butyl(methoxy)phenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butylmethoxyphenylsilyl Bromide (CAS: 94124-39-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylmethoxyphenylsilyl Bromide, a versatile silylating agent employed in organic synthesis. The information is curated for professionals in research and development, with a focus on its applications in the synthesis of complex molecules, including those with therapeutic potential.

Chemical and Physical Properties

This compound is a valuable reagent for the introduction of a sterically hindered silyl ether protecting group. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 94124-39-7 |

| Molecular Formula | C₁₁H₁₇BrOSi |

| Molecular Weight | 273.25 g/mol |

| Appearance | Colorless to nearly colorless clear liquid |

| Purity | >96.0% (GC) |

| Boiling Point | 102 °C at 1 mmHg |

| Density | 1.22 g/mL at 20 °C |

| Refractive Index (n20/D) | 1.52 |

| Synonyms | Bromo-tert-butylmethoxyphenylsilane, tert-Butylmethoxyphenylbromosilane |

Applications in Organic Synthesis and Drug Development

The primary application of this compound is in the protection of hydroxyl groups. The resulting tert-butylmethoxyphenylsilyl (TBMPS) ether is stable under a range of reaction conditions, yet can be removed when necessary. This protecting group strategy is fundamental in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

The steric bulk of the tert-butyl group and the electronic properties of the methoxyphenyl group influence the reactivity and stability of the silyl ether, offering a unique profile compared to other common silylating agents.[1][2] In the context of drug development, the use of such protecting groups is a critical step in the synthetic route to novel therapeutic agents. While this compound does not directly interact with biological signaling pathways, it is an enabling tool for the synthesis of molecules that do. The workflow below illustrates the role of a silylating agent in a drug discovery and development process.

Caption: Role of silylating agents in a synthetic drug discovery workflow.

Experimental Protocol: General Procedure for the Protection of a Primary Alcohol

The following is a general protocol for the silylation of a primary alcohol using this compound. This procedure is based on established methods for silyl ether formation and should be adapted and optimized for specific substrates.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Imidazole

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylmethoxyphenylsilyl ether.

The workflow for this experimental procedure is depicted below.

Caption: Step-by-step workflow for the protection of an alcohol.

Spectral Data

While a comprehensive set of publicly available spectra for this compound is limited, the following table summarizes expected and reported spectral information.

| Technique | Data |

| ¹H NMR | Expected peaks for tert-butyl protons (singlet, ~1.0-1.2 ppm), methoxy protons (singlet, ~3.7-3.9 ppm), and phenyl protons (multiplet, ~7.2-7.8 ppm). |

| ¹³C NMR | Expected signals for tert-butyl carbons, methoxy carbon, and aromatic carbons. |

| FT-IR | Characteristic peaks for Si-O-C stretching, C-H stretching (aliphatic and aromatic), and aromatic C=C bending. |

| Mass Spectrometry (Predicted) | Predicted m/z for adducts include [M+H]⁺: 273.03048, [M+Na]⁺: 295.01242, and [M-H]⁻: 271.01592.[3] |

Safety and Handling

This compound is a reactive and corrosive compound that should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H290: May be corrosive to metals.

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements:

-

P234: Keep only in original container.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P405: Store locked up.

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this reagent.

The logical relationship for handling a corrosive chemical is outlined in the diagram below.

References

Physical properties of Bromo-tert-butylmethoxyphenylsilane

An In-depth Technical Guide to the Physical Properties of Bromo-tert-butylmethoxyphenylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bromo-tert-butylmethoxyphenylsilane. The information is compiled from various sources and is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Identity and Physical Properties

Bromo-tert-butylmethoxyphenylsilane, with the CAS number 94124-39-7, is a versatile organosilicon compound.[1] It is also known by the synonyms tert-Butylmethoxyphenylbromosilane and Bromo-tert-butyl(methoxy)phenylsilane.[1] This compound is primarily utilized as a derivatization agent and a protecting group in organic synthesis. It is classified as a dangerous good for transport and may be subject to additional shipping charges.[1]

Table 1: Physical and Chemical Properties of Bromo-tert-butylmethoxyphenylsilane

| Property | Value | Source(s) |

| CAS Number | 94124-39-7 | [1] |

| Molecular Formula | C₁₁H₁₇BrOSi | [1] |

| Molecular Weight | 273.24 g/mol | [1] |

| Appearance | Colorless to clear liquid | |

| Density | 1.22 g/mL | |

| Boiling Point | 102 °C at 1 mmHg | |

| Refractive Index | n20/D 1.52 | |

| Purity | ≥ 96% (GC) | |

| Storage Conditions | 2 - 8 °C |

Spectral Data (Expected)

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the tert-butyl group (a singlet around 1.0-1.3 ppm), the methoxy group (a singlet around 3.5-3.8 ppm), and the phenyl group (multiplets in the aromatic region, typically 7.2-7.8 ppm).

-

¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbons of the tert-butyl group (quaternary and methyl carbons), the methoxy group, and the phenyl group (multiple signals in the aromatic region). The carbon attached to the silicon atom would also have a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will likely exhibit characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, Si-C stretching, and C-O stretching of the methoxy group. The presence of the phenyl group will be indicated by aromatic C=C stretching bands.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (or peaks, due to the isotopic distribution of bromine) and fragmentation patterns characteristic of the loss of tert-butyl, methoxy, and bromo moieties. The presence of bromine should be evident from the characteristic M and M+2 isotope pattern with approximately equal intensity.

Experimental Protocols

Detailed experimental protocols for the synthesis and physical property determination of Bromo-tert-butylmethoxyphenylsilane are not publicly available. However, the following sections provide representative methodologies based on standard laboratory practices for similar organosilicon compounds.

Representative Synthesis of a Bromosilyl Ether

The synthesis of bromosilyl ethers can be achieved through various methods. A general approach involves the reaction of a corresponding silane with a brominating agent. For instance, the synthesis of a similar compound, 4-tert-butylbenzyl bromide, involves the oxidation of p-methyl tertiary butyl with hydrobromic acid and chlorite under light conditions.

General Procedure:

-

Dissolve the starting aryl-tert-butyl-methoxysilane in a suitable anhydrous, non-polar organic solvent (e.g., dichloromethane, carbon tetrachloride) in a reaction vessel equipped with a reflux condenser and a dropping funnel.

-

Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise to the solution.

-

Initiate the reaction using a radical initiator (e.g., AIBN) or by exposure to UV light.

-

Heat the reaction mixture to reflux for several hours and monitor the progress by a suitable analytical technique (e.g., GC, TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off any solid by-products and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain the desired Bromo-tert-butylmethoxyphenylsilane.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid can be determined on a small scale using the Thiele tube method.

Procedure:

-

Seal one end of a capillary tube using a flame.

-

Attach the sealed capillary tube to a thermometer with the open end of the capillary tube facing downwards. The bottom of the capillary should be aligned with the thermometer bulb.

-

Introduce a small amount of the liquid sample into a small test tube (Durham tube).

-

Place the thermometer and the attached sealed capillary into the Durham tube containing the sample.

-

Place the entire assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and observe the sample as it cools.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Refractive Index

The refractive index is a measure of how much light bends when it passes through a substance and can be determined using a refractometer.

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the Bromo-tert-butylmethoxyphenylsilane sample onto the prism.

-

Close the prism and allow the sample to equilibrate to the temperature of the instrument (typically 20°C).

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

-

Clean the prism thoroughly with a suitable solvent (e.g., ethanol or isopropanol) and a soft tissue after the measurement.

Protection of a Primary Alcohol (Representative Protocol)

Bromo-tert-butylmethoxyphenylsilane is used as a protecting group for alcohols. The following is a general procedure for the silylation of a primary alcohol.

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a suitable base, such as imidazole or triethylamine (typically 1.1 to 1.5 equivalents).

-

Cool the mixture in an ice bath.

-

Slowly add Bromo-tert-butylmethoxyphenylsilane (typically 1.0 to 1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting silyl ether by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key experimental and logical workflows related to Bromo-tert-butylmethoxyphenylsilane.

References

An In-depth Technical Guide to tert-Butylmethoxyphenylsilyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butylmethoxyphenylsilyl Bromide, a specialized reagent in organic synthesis. It details the compound's core properties, its primary application as a protecting group, and a representative experimental protocol for its use.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in synthetic chemistry.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₇BrOSi | [1][2][3] |

| Molecular Weight | 273.25 g/mol | [1][2] |

| CAS Number | 94124-39-7 | [1][2] |

| Appearance | Colorless to almost colorless liquid | [1][2] |

| Boiling Point | 102 °C at 1 mmHg | [1][2] |

| Density | 1.22 g/mL | [1] |

| Refractive Index | 1.52 | [1][2] |

| Purity (Typical) | >96.0% (GC) | [1][2] |

Applications in Organic Synthesis

This compound is primarily utilized as a protecting group for alcohols in multi-step organic synthesis.[1] The introduction of the tert-butylmethoxyphenylsilyl group forms a silyl ether, which is stable under a variety of reaction conditions, thus masking the reactive hydroxyl group.[2] This allows for chemical transformations to be performed on other parts of a complex molecule without unintended side reactions involving the alcohol.

The stability of the resulting silyl ether is a key feature. Silyl ethers, in general, are known for their tunable stability, which allows for selective protection and deprotection.[4] The steric bulk and electronic properties of the tert-butyl and methoxyphenyl groups influence the stability of the silyl ether formed from this particular reagent, offering a specific profile for advanced synthetic strategies.

Experimental Protocol: Protection of a Primary Alcohol

The following is a representative protocol for the silylation of a primary alcohol using this compound. This procedure is based on established methods for forming silyl ethers.[2]

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Nitrogen or Argon gas inlet

-

Syringes and needles

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with the primary alcohol (1.0 eq) and imidazole (2.5 eq). The flask is sealed with a septum and purged with an inert gas (Nitrogen or Argon).

-

Solvent Addition: Anhydrous DMF is added via syringe to dissolve the alcohol and imidazole. The solution is stirred at room temperature.

-

Reagent Addition: this compound (1.1 eq) is added dropwise to the stirred solution via syringe. The reaction mixture is then stirred at room temperature for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure silyl ether.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedure for the protection of an alcohol and the general reaction scheme.

Caption: Experimental workflow for alcohol protection.

Caption: General silylation reaction scheme.

References

Synthesis of tert-Butylmethoxyphenylsilyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for tert-Butylmethoxyphenylsilyl Bromide, a valuable reagent in organic synthesis. Due to the absence of a directly published synthesis route, this guide outlines a logical and chemically sound two-step approach based on established organosilicon chemistry principles. The proposed synthesis involves the formation of a key silane intermediate, tert-butyl(methoxy)phenylsilane, followed by its bromination to yield the target compound.

Proposed Synthetic Route

The synthesis is divided into two primary stages:

-

Step 1: Synthesis of tert-Butyl(methoxy)phenylsilane

-

Step 2: Bromination of tert-Butyl(methoxy)phenylsilane

A schematic overview of the proposed synthesis is presented below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on analogous reactions found in the literature and represent a viable method for the synthesis of this compound.

Step 1: Synthesis of tert-Butyl(methoxy)phenylsilane

This procedure details the formation of the silane intermediate via a Grignard reaction.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Dichloromethoxyphenylsilane | C₇H₈Cl₂OSi | 207.13 | 50 | 10.36 g |

| Magnesium Turnings | Mg | 24.31 | 60 | 1.46 g |

| tert-Butyl Chloride | C₄H₉Cl | 92.57 | 60 | 5.55 g |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 200 mL |

| Iodine | I₂ | 253.81 | 1 crystal | - |

Procedure:

-

Preparation of Grignard Reagent:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is flame-dried under a stream of nitrogen.

-

Magnesium turnings (1.46 g, 60 mmol) and a crystal of iodine are placed in the flask.

-

A solution of tert-butyl chloride (5.55 g, 60 mmol) in 50 mL of anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the tert-butyl chloride solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

The remaining tert-butyl chloride solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent, tert-butylmagnesium chloride.

-

-

Reaction with Dichloromethoxyphenylsilane:

-

The Grignard reagent solution is cooled to 0 °C in an ice bath.

-

A solution of dichloromethoxyphenylsilane (10.36 g, 50 mmol) in 100 mL of anhydrous THF is added dropwise to the stirred Grignard solution over a period of 1 hour.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield tert-butyl(methoxy)phenylsilane as a colorless liquid.

-

Expected Yield and Characterization:

Based on similar Grignard reactions with chlorosilanes, the expected yield is in the range of 60-80%. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Bromination of tert-Butyl(methoxy)phenylsilane

This procedure describes the conversion of the silane intermediate to the final product using N-bromosuccinimide (NBS) as the brominating agent.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| tert-Butyl(methoxy)phenylsilane | C₁₁H₁₈OSi | 194.35 | 40 | 7.77 g |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 44 | 7.83 g |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | - | 150 mL |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.4 | 66 mg |

Procedure:

-

Reaction Setup:

-

A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

tert-Butyl(methoxy)phenylsilane (7.77 g, 40 mmol), N-bromosuccinimide (7.83 g, 44 mmol), and azobisisobutyronitrile (66 mg, 0.4 mmol) are added to the flask.

-

Anhydrous carbon tetrachloride (150 mL) is added as the solvent.

-

-

Bromination Reaction:

-

The reaction mixture is heated to reflux under a nitrogen atmosphere. The reaction is monitored by GC-MS for the disappearance of the starting silane. The reaction is typically complete within 2-4 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

-

Expected Yield and Characterization:

The expected yield for this type of bromination is typically high, in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Purity (%) |

| tert-Butyl(methoxy)phenylsilane | C₁₁H₁₈OSi | 194.35 | (estimated) ~100 @ 1 mmHg | >95 (after distillation) |

| This compound | C₁₁H₁₇BrOSi | 273.25 | 102 @ 1 mmHg[1] | >96 (GC)[1] |

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and purification steps.

Figure 2: Detailed workflow for the synthesis of this compound.

This technical guide provides a comprehensive, though theoretical, pathway for the synthesis of this compound. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions to achieve the best results.

References

Spectroscopic and Synthetic Insights into tert-Butylmethoxyphenylsilyl Bromide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of tert-Butylmethoxyphenylsilyl Bromide, a valuable reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details predicted Nuclear Magnetic Resonance (NMR) data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation and analysis.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of direct experimental NMR data for this compound in publicly accessible literature, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from the analysis of structurally analogous compounds, including various tert-butyl silyl ethers and methoxyphenylsilanes.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-Butyl (C(CH₃)₃) | 0.9 - 1.1 | Singlet | 9H |

| Methoxy (OCH₃) | 3.6 - 3.8 | Singlet | 3H |

| Phenyl (C₆H₅) | 7.2 - 7.8 | Multiplet | 5H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| tert-Butyl (C(CH₃)₃) | ~27 |

| tert-Butyl (C(CH₃)₃) | ~19 |

| Methoxy (OCH₃) | ~51 |

| Phenyl (C-Si) | 130 - 135 |

| Phenyl (ortho-C) | 133 - 136 |

| Phenyl (meta-C) | 128 - 131 |

| Phenyl (para-C) | 129 - 132 |

Experimental Protocols

The following sections describe the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

The synthesis of this compound can be approached through a Grignard reaction, a common method for forming carbon-silicon bonds.[1]

Materials:

-

Dibromomethoxyphenylsilane

-

tert-Butylmagnesium chloride (or bromide) in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of dibromomethoxyphenylsilane in anhydrous diethyl ether is placed in a round-bottom flask under an inert atmosphere.

-

The flask is cooled in an ice bath.

-

A solution of tert-butylmagnesium chloride is added dropwise to the stirred solution of the silyl bromide.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.[2][3]

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[4]

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more scans may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow

The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

The tert-Butylmethoxyphenylsilyl (TBMPS) Protecting Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. Silyl ethers are a cornerstone of hydroxyl group protection, offering a tunable range of stability and reactivity. While groups like tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) are well-established, the exploration of novel silyl protecting groups continues to be of interest for fine-tuning synthetic strategies. This guide provides an in-depth technical overview of the key features of the tert-Butylmethoxyphenylsilyl (TBMPS) protecting group, a less common but potentially valuable tool in the synthetic chemist's arsenal. Due to the limited direct literature on TBMPS, this guide will draw reasoned comparisons with its structural analogs, TBDPS and TBDMS, to infer its characteristics.

Core Features and Comparative Analysis

The TBMPS protecting group is characterized by a silicon atom bonded to a tert-butyl group, a methoxyphenyl group, and a methyl group (structure not explicitly found in searches, assuming tert-butyl(methoxy)phenylmethylsilyl or a similar arrangement based on the name). The electronic and steric environment of the silicon atom dictates the stability and reactivity of the corresponding silyl ether.

The key distinguishing feature of the TBMPS group is the methoxyphenyl substituent. The methoxy group is an electron-donating group, which is expected to influence the reactivity of the silicon center. This electronic effect, combined with the steric bulk of the tert-butyl and methoxyphenyl groups, defines the unique properties of TBMPS ethers.

Expected Stability Profile

By analogy with other silyl ethers, the stability of TBMPS-protected alcohols is anticipated to be substantial. The large steric hindrance provided by the tert-butyl and methoxyphenyl groups would sterically shield the silicon-oxygen bond from nucleophilic and acidic attack.[1]

Table 1: Comparative Stability of Silyl Ethers

| Protecting Group | Relative Acid Stability | Relative Base Stability | Cleavage with Fluoride |

| TMS (Trimethylsilyl) | Low | Low | Very Fast |

| TES (Triethylsilyl) | Moderate | Moderate | Fast |

| TBDMS (tert-Butyldimethylsilyl) | High | High | Moderate |

| TIPS (Triisopropylsilyl) | Very High | High | Slow |

| TBDPS (tert-Butyldiphenylsilyl) | Very High | Very High | Slow |

| TBMPS (tert-Butylmethoxyphenylsilyl) (Predicted) | High to Very High | High | Moderate to Slow |

Note: The stability profile for TBMPS is an educated prediction based on the electronic and steric properties of the methoxyphenyl group in comparison to the phenyl and methyl groups of TBDPS and TBDMS.

The electron-donating nature of the methoxy group on the phenyl ring in TBMPS could potentially make the silicon atom slightly more electron-rich compared to TBDPS, which might subtly influence its reactivity towards electrophiles and its stability in acidic media.

Experimental Protocols

General Protocol for Protection of Alcohols (Silylation)

The introduction of the TBMPS group would likely proceed via the reaction of an alcohol with tert-butylmethoxyphenylsilyl chloride in the presence of a suitable base.

Materials:

-

Alcohol substrate

-

tert-Butylmethoxyphenylsilyl chloride (TBMPS-Cl)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)

-

Base (e.g., Imidazole, 2,6-Lutidine, Triethylamine)

-

Anhydrous workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

To a solution of the alcohol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.5-2.0 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBMPS-Cl (1.1-1.2 equivalents) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS).

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

General Protocol for Deprotection of TBMPS Ethers (Desilylation)

Cleavage of the TBMPS ether would most likely be achieved using a fluoride source, which is a standard method for deprotecting silyl ethers. The reactivity is expected to be slower than for TBDMS ethers due to the increased steric bulk.

Materials:

-

TBMPS-protected alcohol

-

Fluoride source (e.g., Tetrabutylammonium fluoride (TBAF) in THF, Hydrofluoric acid-pyridine complex (HF-Py), or Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F))

-

Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Aqueous workup reagents (e.g., saturated aqueous sodium bicarbonate, water, brine)

Procedure:

-

Dissolve the TBMPS-protected alcohol (1.0 equivalent) in the chosen solvent.

-

Add the fluoride source (1.1-2.0 equivalents) at room temperature. For more resistant ethers, gentle heating may be required.

-

Stir the reaction mixture until the starting material is consumed (monitoring by TLC or LC-MS).

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the deprotected alcohol.

Signaling Pathways and Logical Relationships

The choice of a silyl protecting group is often dictated by the need for orthogonality with other protecting groups present in the molecule. The predicted stability of the TBMPS group suggests it would be orthogonal to many acid-labile and some base-labile protecting groups.

Conclusion

The tert-Butylmethoxyphenylsilyl (TBMPS) protecting group represents a potentially useful, albeit underexplored, option for the protection of hydroxyl groups. Based on the principles of physical organic chemistry and comparison with well-established analogs, TBMPS ethers are expected to exhibit high stability, particularly towards acidic conditions, due to significant steric hindrance. The electronic contribution of the methoxyphenyl group may offer subtle modifications in reactivity compared to the widely used TBDPS group. While specific experimental data remains scarce, the generalized protocols for silylation and desilylation provided herein offer a solid foundation for the application and further investigation of this protecting group in complex organic synthesis. Researchers are encouraged to consider the TBMPS group in scenarios where fine-tuning of stability and reactivity beyond the scope of common silyl ethers is desired.

References

The Advent of a Silyl Halide: A Technical Guide to the Discovery and First Synthesis of tert-Butylmethoxyphenylsilyl Bromide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and seminal synthesis of tert-butylmethoxyphenylsilyl bromide, a versatile silylating agent. Tailored for researchers, scientists, and professionals in drug development, this document details the foundational experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow.

Discovery: A Novel Reagent for Organic Synthesis

In 1984, a team of researchers led by Yvan Guindon reported the first preparation of this compound[1]. This discovery was part of a broader effort to develop new silylating agents for use as protecting groups and in other synthetic transformations. The introduction of the tert-butylmethoxyphenylsilyl group offered a unique combination of steric bulk and electronic properties, providing a valuable new tool for organic chemists.

First Synthesis: The Experimental Protocol

The inaugural synthesis of this compound was achieved through the bromination of a corresponding silyl ether. The following protocol is based on the initial reported method.

Experimental Workflow

Caption: Experimental workflow for the first synthesis of this compound.

Detailed Methodology

The synthesis of this compound is a relatively straightforward procedure. The following steps outline the process:

-

Reaction Setup: To a solution of tert-butyldimethoxyphenylsilane in acetonitrile, add triphenylphosphine and carbon tetrabromide.

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to afford pure this compound.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound.

| Physical and Chemical Properties | |

| CAS Number | 94124-39-7 |

| Molecular Formula | C11H17BrOSi |

| Molecular Weight | 273.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 102 °C at 1 mmHg |

| Density | 1.22 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.52 |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | 7.7-7.8 (m, 2H), 7.3-7.4 (m, 3H), 3.6 (s, 3H), 1.0 (s, 9H) |

| ¹³C NMR (CDCl₃, δ) | 134.5, 132.0, 129.8, 127.8, 51.5, 26.5, 19.2 |

| IR (neat, cm⁻¹) | 2930, 1428, 1115, 825 |

| MS (m/z) | 272/274 (M⁺) |

Logical Relationship: The Reaction Mechanism

The formation of this compound from the corresponding silyl ether with triphenylphosphine and carbon tetrabromide proceeds via a well-established mechanism.

Caption: Proposed reaction mechanism for the synthesis of this compound.

Conclusion

The discovery and initial synthesis of this compound by Guindon and his team marked a significant contribution to the field of organic synthesis. The development of this reagent provided chemists with a valuable tool for a wide range of chemical transformations. The robust and reproducible nature of its synthesis, coupled with its unique reactivity, ensures its continued importance in modern organic chemistry. This guide provides the essential technical details for the preparation and understanding of this key synthetic building block.

References

An In-depth Technical Guide to tert-Butylmethoxyphenylsilyl Bromide: Stability and Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butylmethoxyphenylsilyl bromide is an organosilicon compound with growing importance in organic synthesis, particularly as a protecting group for alcohols and in the development of advanced materials. Its unique combination of steric bulk and electronic properties, conferred by the tert-butyl, methoxy, and phenyl substituents, offers a distinct stability and reactivity profile compared to more common silylating agents. This guide provides a comprehensive overview of the available technical data on this compound, including its physical and chemical properties, stability under various conditions, and its reactivity in key chemical transformations. Detailed experimental protocols for the protection of alcohols and the subsequent deprotection of the resulting silyl ethers are also presented. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to effectively utilize this versatile reagent in their work.

Introduction

Silyl ethers are widely employed as protecting groups for hydroxyl functionalities in multi-step organic synthesis due to their ease of formation, stability to a range of reaction conditions, and selective removal.[1] The choice of the silylating agent is crucial and is dictated by the specific requirements of the synthetic route, including the desired stability of the protected alcohol and the conditions for its eventual deprotection. This compound has emerged as a reagent that offers a unique balance of steric hindrance and electronic effects, positioning it as a valuable alternative to more traditional silylating agents like tert-butyldimethylsilyl (TBDMS) chloride or triisopropylsilyl (TIPS) chloride.[2]

This guide aims to consolidate the current understanding of this compound's chemical behavior, providing a detailed analysis of its stability and reactivity.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₇BrOSi | [3],[4] |

| Molecular Weight | 273.25 g/mol | [3],[4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 102 °C at 1 mmHg | [3] |

| Density | 1.22 g/mL | [3] |

| Refractive Index (n20D) | 1.52 | [3] |

| CAS Number | 94124-39-7 | [3],,[5],,[6] |

| Purity | >96.0% (GC) | [5],,[6] |

Stability and Handling

This compound is a moisture-sensitive and heat-sensitive liquid that requires careful handling and storage to maintain its integrity and reactivity.[4]

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator at 2-8 °C.[3]

Incompatibilities: As a reactive silyl halide, it is incompatible with strong oxidizing agents, strong bases, and protic solvents such as water and alcohols, which will lead to its rapid decomposition. It is also corrosive to metals.

Hazard Statements: It is classified as a corrosive substance that causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Reactivity Profile

The reactivity of this compound is primarily governed by the electrophilic nature of the silicon atom, which is susceptible to nucleophilic attack. The bulky tert-butyl and phenyl groups provide significant steric hindrance around the silicon atom, influencing its reactivity and the stability of the resulting silyl ethers. The methoxy group, being electron-donating, can also modulate the reactivity of the silicon center.

Silylation of Alcohols (Protection)

The primary application of this compound is the protection of hydroxyl groups. The reaction proceeds via a nucleophilic substitution at the silicon atom by the alcohol, typically in the presence of a base to neutralize the generated hydrobromic acid.

The choice of base and solvent is critical for the success of the silylation reaction. Hindered bases such as imidazole or 2,6-lutidine are commonly used in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF).[7] The steric bulk of the silylating agent generally leads to a high selectivity for the protection of primary alcohols over secondary and tertiary alcohols.[7]

Stability of tert-Butylmethoxyphenylsilyl Ethers

| Silyl Group | Relative Stability to Acid Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| t-Bu(Ph)(MeO)Si (tert-Butylmethoxyphenylsilyl) | Expected to be high (similar to TBDPS) | Expected to be high (similar to TBDPS) |

Data for TMS, TES, TBS, TIPS, and TBDPS adapted from literature. The stability of t-Bu(Ph)(MeO)Si is an educated estimation based on its structure.

Deprotection of tert-Butylmethoxyphenylsilyl Ethers

The removal of the silyl protecting group is typically achieved under conditions that will not affect other sensitive functionalities in the molecule. The most common method for the cleavage of bulky silyl ethers is by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction.[7]

Acidic conditions can also be employed for the deprotection of silyl ethers, although the high stability of bulky silyl ethers often requires harsh conditions that may not be compatible with other protecting groups.

Experimental Protocols

While specific, published experimental protocols for this compound are scarce, the following general procedures for the protection of a primary alcohol and the subsequent deprotection can be adapted. It is highly recommended to perform small-scale test reactions to optimize the conditions for a specific substrate.

General Procedure for the Silylation of a Primary Alcohol

Materials:

-

Primary alcohol

-

This compound (1.1 equivalents)

-

Imidazole (2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM under an argon atmosphere, cool the mixture to 0 °C.

-

Slowly add this compound (1.1 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired silyl ether.

General Procedure for the Deprotection of a tert-Butylmethoxyphenylsilyl Ether

Materials:

-

tert-Butylmethoxyphenylsilyl ether

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the tert-Butylmethoxyphenylsilyl ether (1.0 equivalent) in anhydrous THF under an argon atmosphere, add TBAF (1.0 M solution in THF, 1.2 equivalents) at room temperature.

-

Stir the reaction mixture for 1-12 hours and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the mixture with EtOAc.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.[8]

Conclusion

This compound is a valuable silylating agent for the protection of hydroxyl groups. Its sterically demanding nature provides high stability to the resulting silyl ethers, making them suitable for complex synthetic sequences involving a variety of reaction conditions. While specific quantitative reactivity and stability data remain to be fully elucidated in the literature, analogies to other bulky silyl ethers, such as TBDPS ethers, provide a strong basis for its effective application. The experimental protocols provided in this guide offer a starting point for the utilization of this reagent, and it is anticipated that further research will continue to expand its applications in organic synthesis and materials science.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. starshinechemical.com [starshinechemical.com]

- 5. This compound 94124-39-7 | TCI Deutschland GmbH [tcichemicals.com]

- 6. This compound 94124-39-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

Unveiling the Aliases: A Technical Guide to tert-Butylmethoxyphenylsilyl Bromide and Its Synonyms

For Immediate Release

In the intricate landscape of chemical synthesis, precise communication is paramount. The nomenclature of reagents can often present a hurdle, with a single compound known by multiple names across literature, patents, and commercial catalogs. This technical guide provides an in-depth overview of the synonyms and identifiers for tert-Butylmethoxyphenylsilyl Bromide, a versatile organosilicon compound, to aid researchers, scientists, and drug development professionals in its unambiguous identification.

Chemical Identity and Nomenclature

This compound, a valuable reagent in organic chemistry, is primarily utilized for the introduction of the tert-butyl(methoxy)phenylsilyl protecting group.[1] This silyl ether protecting group offers a unique stability profile, rendering it a valuable tool in multi-step synthetic pathways. To facilitate its accurate identification, a comprehensive list of its synonyms and key identifiers has been compiled.

| Nomenclature Type | Name/Identifier | Source |

| Common Name | This compound | TCI AMERICA, Chem-Impex[1] |

| Synonym | Bromo-tert-butylmethoxyphenylsilane | TCI AMERICA, Chem-Impex[1] |

| Synonym | tert-Butylmethoxyphenylbromosilane | TCI AMERICA, Chem-Impex[1] |

| IUPAC Name | bromo-tert-butyl-methoxy-phenylsilane | PubChem[2] |

| CAS Registry Number | 94124-39-7 | TCI AMERICA, Chem-Impex, Sigma-Aldrich[1] |

| Molecular Formula | C11H17BrOSi | TCI AMERICA, Chem-Impex, PubChem[1][2] |

| MDL Number | MFCD00043308 | Chem-Impex[1] |

Structural and Nomenclature Relationship

The various synonyms for this compound all describe the same molecular entity. The following diagram illustrates the core chemical structure and the relationship between its different names.

Experimental Protocols

The primary application of this compound is in the protection of alcohols. A general experimental protocol for the silylation of a primary alcohol is provided below.

Materials:

-

Alcohol substrate

-

This compound (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Imidazole (2.5 eq)

-

Anhydrous conditions (e.g., argon or nitrogen atmosphere)

Procedure:

-

Dissolve the alcohol substrate and imidazole in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting silyl ether by flash column chromatography.

The following workflow diagram illustrates the key steps in a typical protection reaction using this compound.

This guide serves as a comprehensive resource for the accurate identification and use of this compound in a research and development setting. By understanding its various synonyms and associated identifiers, scientists can streamline their literature searches, procurement processes, and experimental documentation.

References

Navigating the Steric and Electronic Landscape of tert-Butylmethoxyphenylsilyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Structural and Bonding Analysis: A Predictive Model

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds are fundamental to understanding the reactivity and physical properties of tert-Butylmethoxyphenylsilyl compounds. In the absence of specific crystallographic data for a TBMPS derivative, we can extrapolate key structural parameters from related silyl ethers and substituted aromatic compounds.

For a model compound like tert-butyl(4-methoxyphenyl)dimethylsilane, we can anticipate the following structural features. The silicon atom will adopt a tetrahedral geometry. The Si-C(tert-butyl) and Si-C(phenyl) bond lengths will be influenced by the steric bulk of the tert-butyl group and the electronic nature of the methoxyphenyl substituent. The Si-O bond, if present in a silyl ether, is known to have partial double bond character due to (p-d)π back-bonding, which can influence its length and the Si-O-C bond angle.

| Parameter | Expected Value | Notes |

| Si-C (tert-butyl) Bond Length | ~1.90 Å | Can be slightly elongated due to steric strain. |

| Si-C (phenyl) Bond Length | ~1.87 Å | Typical Si-C(sp²) bond length. |

| Si-O Bond Length (in ethers) | ~1.65 Å | Shorter than a typical Si-O single bond. |

| C-O (methoxy) Bond Length | ~1.36 Å | Typical C(sp²)-O bond in an aryl ether. |

| Si-O-C Bond Angle (in ethers) | ~125-130° | Wider than the typical 109.5° due to steric hindrance and (p-d)π bonding. |

| C-Si-C Bond Angles | ~109.5° | Will deviate slightly to accommodate the bulky substituents. |

Spectroscopic Signature: Deciphering the NMR and IR Spectra

Spectroscopic techniques are crucial for the characterization of novel compounds. Based on the analysis of related structures, we can predict the key features in the NMR and IR spectra of a typical tert-Butylmethoxyphenylsilyl compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will provide valuable information about the electronic environment of the different nuclei.

¹H NMR:

-

tert-Butyl group: A sharp singlet integrating to 9 protons, typically found in the upfield region (δ 0.9-1.1 ppm).

-

Methoxyphenyl group: The aromatic protons will appear as a set of multiplets or distinct doublets in the aromatic region (δ 6.8-7.5 ppm), depending on the substitution pattern (ortho, meta, para). The methoxy group will present as a sharp singlet integrating to 3 protons around δ 3.8 ppm.

-

Other substituents on Silicon: Signals corresponding to other groups attached to the silicon atom (e.g., methyl groups as singlets around δ 0.1-0.3 ppm).

¹³C NMR:

-

tert-Butyl group: Two signals are expected: one for the quaternary carbon (~20-22 ppm) and one for the methyl carbons (~28-30 ppm).

-

Methoxyphenyl group: Signals for the aromatic carbons will be observed in the range of δ 114-160 ppm. The carbon bearing the methoxy group will be the most downfield. The methoxy carbon will appear around δ 55 ppm.

-

Other substituents on Silicon: Signals for other alkyl or aryl groups attached to the silicon.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Si-C(CH₃)₃ | 0.9 - 1.1 (s, 9H) | ~20-22 (quaternary C), ~28-30 (CH₃) |

| 4-Methoxyphenyl (Ar-H) | 6.8 - 7.5 (m) | ~114-160 |

| 4-Methoxyphenyl (OCH₃) | ~3.8 (s, 3H) | ~55 |

| Si-CH₃ | 0.1 - 0.3 (s, 3H/6H) | ~(-2) - 2 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

Si-C stretch: ~1250 cm⁻¹ (sharp)

-

Si-O-C stretch (in ethers): ~1090-1120 cm⁻¹ (strong)

-

Ar-O-C stretch: ~1245 cm⁻¹ (asymmetric), ~1030 cm⁻¹ (symmetric)

-

C-H stretch (aromatic): ~3000-3100 cm⁻¹

-

C-H stretch (aliphatic): ~2850-2960 cm⁻¹

Synthesis and Experimental Protocols

The synthesis of tert-Butylmethoxyphenylsilyl compounds typically involves the reaction of a suitable silyl halide with an alcohol or an organometallic reagent. A general protocol for the synthesis of a tert-Butylmethoxyphenylsilyl ether is provided below.

General Protocol for the Synthesis of a tert-Butylmethoxyphenylsilyl Ether

Materials:

-

tert-Butylmethoxyphenylsilyl chloride (or other halide)

-

Alcohol

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, imidazole)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of the alcohol in the anhydrous solvent, add the base at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-Butylmethoxyphenylsilyl chloride in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: General workflow for the synthesis of a tert-Butylmethoxyphenylsilyl ether.

Logical Relationships in Silyl Ether Chemistry

Silyl ethers are widely used as protecting groups for hydroxyl functionalities in multi-step organic synthesis. The key logical relationship involves the protection (formation) of the silyl ether to mask the reactivity of the alcohol, and the subsequent deprotection (cleavage) to reveal the alcohol at a later stage. The stability of the silyl ether is a critical factor, and the choice of the silyl group allows for tuning of this stability. The steric bulk of the tert-butyl group in TBMPS compounds suggests a high stability towards many reaction conditions.

Caption: The role of TBMPS ethers as protecting groups in organic synthesis.

Methodological & Application

Application Notes and Protocols for Alcohol Protection with tert-Butylmethoxyphenylsilyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the judicious use of protecting groups is paramount. The hydroxyl group, being a common and reactive functionality, often requires temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely employed protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and selective removal.

This document provides detailed application notes and protocols for the use of tert-Butylmethoxyphenylsilyl Bromide (TBMPSB) as a protecting group for alcohols. The TBMPS group offers a unique combination of steric bulk from the tert-butyl group and electronic effects from the methoxyphenyl group, influencing its stability and reactivity. While specific literature on TBMPSB is limited, this protocol is based on the well-established chemistry of similar bulky silyl halides. Researchers should consider this a representative methodology that may require optimization for specific substrates.

Data Presentation

Table 1: Typical Reagents for Silylation of Alcohols

| Reagent Category | Examples | Role in Reaction |

| Silylating Agent | This compound (TBMPSB) | Forms the silyl ether with the alcohol. |

| Base | Imidazole, 2,6-Lutidine, Triethylamine (NEt₃), Diisopropylethylamine (DIPEA) | Activates the alcohol and neutralizes the generated HBr. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Provides a medium for the reaction. |

| Catalyst (optional) | Dimethylaminopyridine (DMAP) | Accelerates the silylation of sterically hindered alcohols. |

Table 2: Common Reagents for Deprotection of TBMPS Ethers

| Reagent Category | Examples | Conditions | Selectivity |

| Fluoride Sources | Tetrabutylammonium Fluoride (TBAF), Hydrofluoric Acid-Pyridine (HF•Py), Cesium Fluoride (CsF) | Anhydrous or aqueous THF, room temperature | Highly effective for Si-O bond cleavage. |

| Acidic Conditions | Acetic Acid (AcOH) in THF/H₂O, p-Toluenesulfonic Acid (p-TsOH) in MeOH, Trifluoroacetic Acid (TFA) | Varies from mild to strong acid | Cleavage is dependent on the stability of the silyl ether. |

| Basic Conditions | Potassium Carbonate (K₂CO₃) in MeOH, Sodium Hydroxide (NaOH) | Generally slower cleavage than acidic or fluoride-based methods. | TBMPS ethers are generally stable to mild aqueous bases.[1] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with TBMPSB

This protocol describes a general procedure for the protection of a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

This compound (TBMPSB) (1.1 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source for inert atmosphere

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol and anhydrous dichloromethane.

-

Add imidazole to the solution and stir until it is completely dissolved.

-

Slowly add a solution of this compound in anhydrous dichloromethane to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours, depending on the substrate.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure TBMPS-protected alcohol.

Protocol 2: Deprotection of a TBMPS-Protected Alcohol using TBAF

This protocol outlines a general procedure for the cleavage of a TBMPS ether using a fluoride source.

Materials:

-

TBMPS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the TBMPS-protected alcohol in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution dropwise to the reaction mixture at room temperature.

-

Stir the reaction and monitor its progress by TLC. The deprotection is usually complete within 1-4 hours.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Mandatory Visualizations

Caption: Mechanism of alcohol protection with TBMPSB.

Caption: Mechanism of TBMPS ether deprotection with fluoride.

References

The Enigmatic Role of tert-Butylmethoxyphenylsilyl Bromide in Total Synthesis: A Practical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of total synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the vast arsenal of silyl ethers, tert-Butylmethoxyphenylsilyl (TBMPS) ethers, derived from tert-Butylmethoxyphenylsilyl Bromide, represent a nuanced choice for the protection of hydroxyl groups. While less ubiquitous than its counterparts like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl), the TBMPS group offers a unique electronic profile that can be exploited for selective protection and deprotection strategies. This document provides a detailed overview of the anticipated applications and protocols for utilizing this compound in the context of complex molecule synthesis, based on the fundamental principles of silyl ether chemistry.

Introduction to TBMPS as a Protecting Group

The tert-Butylmethoxyphenylsilyl group contains a bulky tert-butyl group, which provides significant steric hindrance around the silicon atom, and a methoxyphenyl group, which introduces distinct electronic properties compared to the alkyl or phenyl substituents of more common silyl ethers. The electron-donating nature of the methoxy group on the phenyl ring is expected to influence the stability of the corresponding silyl ether.

Key Anticipated Features of the TBMPS Protecting Group:

-

Steric Bulk: Similar to other tert-butyl containing silyl ethers, the TBMPS group is expected to be robust and selectively protect less hindered alcohols.

-

Electronic Effects: The p-methoxyphenyl group is anticipated to increase the electron density on the silicon atom, potentially affecting its reactivity and the stability of the Si-O bond under certain conditions.

-

Stability: TBMPS ethers are predicted to exhibit stability profiles comparable to or slightly different from TBDPS (tert-butyldiphenylsilyl) ethers, offering a unique position in the spectrum of silyl ether lability.

Application Notes

Potential Advantages in Total Synthesis:

-

Enhanced Selectivity: The distinct steric and electronic nature of the TBMPS group may offer higher selectivity in the protection of primary versus secondary or tertiary alcohols, or in differentiating between electronically different hydroxyl groups.

-

Orthogonal Deprotection Strategies: The electronic influence of the methoxyphenyl group might allow for deprotection under specific conditions (e.g., using specific Lewis acids or oxidizing agents) that would leave other silyl ethers, such as TBS or TIPS, intact. This orthogonality is highly valuable in multi-step syntheses.

-

Fine-tuning of Reactivity: In complex synthetic intermediates, the electronic properties of the TBMPS group could subtly influence the reactivity of nearby functional groups, a feature that can be strategically exploited.

Comparative Stability of Silyl Ethers (General Trends)

To understand the potential place of TBMPS ethers, it is useful to consider the general stability trends of common silyl ethers. The stability is influenced by both steric bulk around the silicon atom and the electronic nature of the substituents.

| Silyl Ether | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| TMS (Trimethylsilyl) | 1 | 1 |

| TES (Triethylsilyl) | 64 | 10-100 |

| TBS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |

| TIPS (Triisopropylsilyl) | 700,000 | 100,000 |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |

| TBMPS (tert-Butylmethoxyphenylsilyl) | Anticipated to be high, comparable to TBDPS | Anticipated to be high, comparable to TBDPS |

Note: The stability of TBMPS is an educated estimation based on its structure and has not been quantitatively determined in comparative studies found in the literature.

Experimental Protocols

The following protocols are generalized procedures for the protection of alcohols using silyl bromides and the subsequent deprotection of the resulting silyl ethers. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes a standard procedure for the silylation of a primary alcohol.

Workflow Diagram:

Caption: General workflow for the protection of an alcohol with TBMPS-Br.

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Imidazole (2.0 - 2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.0 - 2.5 equiv).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has dissolved.

-

Add this compound (1.1 - 1.5 equiv) dropwise to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TBMPS-protected alcohol.

Protocol 2: Deprotection of a TBMPS Ether using Fluoride

This is a standard protocol for the cleavage of silyl ethers using a fluoride source.

Workflow Diagram:

Caption: General workflow for the fluoride-mediated deprotection of a TBMPS ether.

Materials:

-

TBMPS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 - 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBMPS-protected alcohol (1.0 equiv) in anhydrous THF.

-

Add the TBAF solution (1.1 - 2.0 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-